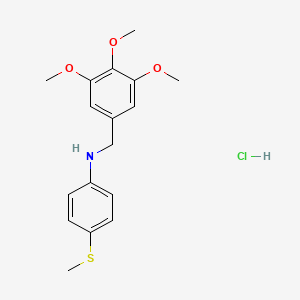
4-Methylthio-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
Cat. No. B8537546
Key on ui cas rn:
151222-04-7
M. Wt: 355.9 g/mol
InChI Key: BIZKSGXADYRVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05430062
Procedure details


From 109e (3.0 g, 9.4 mmol), a similar procedure as described for 110a gave 110e (1.80 g, 53.9%) as yellow crystals: mp 194°-6° C. after recrystallization from ethanol:methanol:water. 1H NMR (200 MHz, DMSO-d6) δ7.23 (d, J=8 Hz, 2H), 7.07 (d, J=8 Hz, 2H), 6.83 (s, 2H), 4.30 (s, 2H), 3.73 (s, 6H), 3.62 (s, 3H), 3.62 (s, 3H), 2.40 (s, 3H). Anal (C17H22ClNO3S) C, H, N.
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:22]=[CH:21][C:6]([NH:7][CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:5][CH:4]=1.[ClH:23].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[ClH:23].[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([NH:7][CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:21][CH:22]=1 |f:1.2,3.4|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CSC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 53.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


